Cas no 28095-56-9 (2-Amino-3-(naphthalen-1-yl)propanoic acid)

2-Amino-3-(naphthalen-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 3-(1-Naphthyl)-DL-alanine
- DL -3-(1-NAPHTHYL)ALANINE
- H-DL-1-Nal-OH
- (RS)-1-Naphthylalanine
- 1-naphthalanine
- 2-amino-3-(1-naphthyl)propanoic acid
- 3-(1'-naphthyl)-alanine
- 3-(1-naphthyl)alanine
- D,L-1-naphthylalanine
- DL-2-AMINO-3-(1-NAPHTHYL)PROPANOIC ACID
- H-DL-3-ALA(1-NAPHTHYL)-OH
- H-DL-ALA(1-NAPH)-OH
- H-DL-NAL(1)-OH
- alpha-Amino-1-naphthalenepropanoic acid
- DL-alpha-amino-1-naphthalenepropionic acid
- 1-Naphthalenealanine
- DL-3-(1-NAPHTHYL)ALANINE
- 2-AMINO-3-NAPHTHALEN-1-YL-PROPIONIC ACID
- 1-Naphthylalanine
- naphtylalanine
- D,L-beta-(1-Naphthyl)alanine
- AK162684
- (2S)-2-amino-3-naphthalen-1-ylpropanoic acid
- 3-naphthalen-1-ylalanine
- H-1-D-Nal-OH
- z-3-(1-naphthyl)-dl-alanine
- H11388
- 28095-56-9
- NSC-230425
- FT-0613506
- 7758-42-1
- 1-Naphthalenepropanoic acid, alpha-amino-
- A839391
- HY-W039763
- DL-3-ALA(1-NAPHTHYL)-OH
- CS-0097849
- FT-0613505
- SCHEMBL93516
- NSC 230425
- NSC230425
- PB48167
- AB02729
- 2-amino-3-naphthalen-1-ylpropanoic acid
- 1-Naphthalenepropanoicacid,a-amino-
- FT-0724669
- MFCD00038544
- DTXSID20874407
- EN300-125912
- CHEMBL3272606
- PD037935
- FT-0706450
- AKOS000167534
- BP-10446
- MFCD00067507
- OFYAYGJCPXRNBL-UHFFFAOYSA-N
- 1-Methyl-4-(4-trans-vinyl-[1,1-bicyclohexyl]-4-trans-yl)-benzol
- (2S)-2-Amino-3-(1-naphthyl)propanoic acid
- AS-58153
- AKOS016843246
- SY065301
- DA-20087
- 68798-79-8
- DB-314411
- (S)-(-)-2-Amino-3-(1-naphthyl)propanoic acid
-
- MDL: MFCD00067507
- インチ: 1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)
- InChIKey: OFYAYGJCPXRNBL-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])(C([H])([H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 215.094628657g/mol
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.254
- ゆうかいてん: 239 ºC
- ふってん: 412.3±33.0 °C at 760 mmHg
- フラッシュポイント: 203.2±25.4 °C
- 屈折率: 1.66
- PSA: 63.32000
- LogP: 2.49450
- ようかいせい: 未確定
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Amino-3-(naphthalen-1-yl)propanoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
2-Amino-3-(naphthalen-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N368518-100mg |
3-(1-Naphthyl)-DL-alanine |
28095-56-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
TRC | N368518-10mg |
3-(1-Naphthyl)-DL-alanine |
28095-56-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-125912-1.0g |
2-amino-3-(naphthalen-1-yl)propanoic acid |
28095-56-9 | 1g |
$42.0 | 2023-06-08 | ||
Chemenu | CM140723-10g |
2-amino-3-(naphthalen-1-yl)propanoic acid |
28095-56-9 | 95% | 10g |
$179 | 2024-07-28 | |
eNovation Chemicals LLC | D958905-25g |
DL-3-(1-NAPHTHYL)ALANINE |
28095-56-9 | 97% | 25g |
$145 | 2024-06-06 | |
Apollo Scientific | OR918989-25g |
3-(1-Naphthyl)-DL-alanine |
28095-56-9 | 97% | 25g |
£405.00 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N5637-1G |
3-(1-Naphthyl)-DL-alanine |
28095-56-9 | 1G |
¥3419.91 | 2022-02-22 | ||
Chemenu | CM140723-5g |
2-amino-3-(naphthalen-1-yl)propanoic acid |
28095-56-9 | 95% | 5g |
$102 | 2021-06-09 | |
Chemenu | CM140723-25g |
2-amino-3-(naphthalen-1-yl)propanoic acid |
28095-56-9 | 95% | 25g |
$327 | 2024-07-28 | |
Enamine | EN300-125912-500mg |
2-amino-3-(naphthalen-1-yl)propanoic acid |
28095-56-9 | 500mg |
$36.0 | 2023-10-02 |
2-Amino-3-(naphthalen-1-yl)propanoic acid 関連文献
-
Qiong Xiao,Yifan Tang,Ping Xie,Dali Yin RSC Adv. 2019 9 33497
-
Jin-Tian Ma,Ting Chen,Xiang-Long Chen,You Zhou,Zhi-Cheng Yu,Shi-Yi Zhuang,Yan-Dong Wu,Jia-Chen Xiang,An-Xin Wu Org. Biomol. Chem. 2023 21 2091
-
Sushil Kumar,Jolly Kaushal,Tapas Goswami,Pankaj Kumar,Pramod Kumar Sens. Diagn. 2022 1 429
-
Philip J. Chevis,Stephen G. Pyne Org. Chem. Front. 2021 8 2287
-
Tomohiro Tanaka,Hiroshi Tsutsumi,Wataru Nomura,Yasuaki Tanabe,Nami Ohashi,Ai Esaka,Chihiro Ochiai,Jun Sato,Kyoko Itotani,Tsutomu Murakami,Kenji Ohba,Naoki Yamamoto,Nobutaka Fujii,Hirokazu Tamamura Org. Biomol. Chem. 2008 6 4374
-
Tomohiro Tanaka,Wataru Nomura,Tetsuo Narumi,Ai Esaka,Shinya Oishi,Nami Ohashi,Kyoko Itotani,Barry J. Evans,Zi-xuan Wang,Stephen C. Peiper,Nobutaka Fujii,Hirokazu Tamamura Org. Biomol. Chem. 2009 7 3805
-
Eilidh K. Leitch,Nagarajan Elumalai,Maria Fridén-Saxin,G?ran Dahl,Paul Wan,Paul Clarkson,Eric Valeur,Garry Pairaudeau,Helen Boyd,Ali Tavassoli Chem. Sci. 2018 9 5957
-
Jignesh Mungalpara,Zack G. Zachariassen,Stefanie Thiele,Mette M. Rosenkilde,Jon V?ben? Org. Biomol. Chem. 2013 11 8202
-
Alexander Korn,Dayana Surendran,Martin Krueger,Sudipta Maiti,Daniel Huster Chem. Commun. 2018 54 5430
-
Sylwia Modrzycka,Sonia Ko?t,Stéphanie G. I. Polderdijk,Ty E. Adams,Stanis?aw Potoczek,James A. Huntington,Paulina Kasperkiewicz,Marcin Dr?g Chem. Sci. 2022 13 6813
2-Amino-3-(naphthalen-1-yl)propanoic acidに関する追加情報
Introduction to 2-Amino-3-(naphthalen-1-yl)propanoic acid (CAS No. 28095-56-9)
2-Amino-3-(naphthalen-1-yl)propanoic acid (CAS No. 28095-56-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its amino and carboxylic acid functional groups, as well as a naphthalene substituent, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The structural motif of 2-amino-3-(naphthalen-1-yl)propanoic acid combines the versatility of an amino acid derivative with the aromatic stability provided by the naphthalene ring, offering a promising scaffold for drug design.
The naphthalen-1-yl moiety in 2-amino-3-(naphthalen-1-yl)propanoic acid plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivatives synthesized from this compound. Recent studies have highlighted the potential of naphthalene-based scaffolds in enhancing binding affinity and selectivity in drug-target interactions. For instance, modifications of the naphthalenyl group have been explored to improve solubility and metabolic stability, which are critical factors in drug development. The presence of both an amino group and a carboxylic acid group in 2-amino-3-(naphthalen-1-yl)propanoic acid also allows for further functionalization, enabling the synthesis of a diverse array of derivatives with tailored biological activities.
In the realm of medicinal chemistry, 2-amino-3-(naphthalen-1-yl)propanoic acid has been utilized as a building block for the synthesis of protease inhibitors, which are essential in treating various inflammatory and infectious diseases. The aromatic ring system of naphthalen-1-yl provides a hydrophobic interaction surface that can be optimized for binding to specific enzyme active sites. Additionally, the amino group can be incorporated into peptidomimetic structures, enhancing the potency and selectivity of protease inhibitors. These attributes have made 2-amino-3-(naphthalen-1-yl)propanoic acid a subject of extensive research in academic and industrial laboratories.
Recent advancements in computational chemistry have further elucidated the structural features that contribute to the bioactivity of derivatives derived from 2-amino-3-(naphthalen-1-yl)propanoic acid. Molecular docking studies have identified key interactions between the naphthalen-1-yl moiety and target proteins, providing insights into how structural modifications can enhance drug efficacy. These computational approaches have accelerated the discovery process by predicting binding affinities and optimizing lead compounds before experimental synthesis. The integration of machine learning algorithms has also enabled the rapid screening of virtual libraries containing derivatives of 2-amino-3-(naphthalen-1-yl)propanoic acid, streamlining the identification of promising candidates for further development.
The synthesis of 2-amino-3-(naphthalen-1-yloxy)propanoic acid derivatives has been refined through multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advances in synthetic methodologies have improved yield and purity, making it more feasible to produce complex derivatives on a larger scale. For example, catalytic asymmetric hydrogenation has been employed to introduce chirality into these compounds, which is critical for achieving enantiopure drugs with enhanced therapeutic profiles. Such synthetic advancements underscore the growing importance of 2-amino--(naphthalen--1--yI)propanoic acid as a versatile intermediate in modern drug discovery.
The pharmacological potential of derivatives derived from 2-amino--(naphthalen--I--yI)-propanoic acid has been explored across multiple therapeutic areas. In oncology, for instance, researchers have synthesized analogs that exhibit inhibitory effects on kinases involved in cancer cell proliferation. The rigid structure provided by the naphthalen--I--yI ring allows for precise tuning of binding interactions with these targets, leading to highly selective inhibitors with reduced off-target effects. Similarly, in neurology, derivatives have shown promise as modulators of neurotransmitter receptors, offering potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-amino--(naphtalen-I-yI)-propa noic aci d (CAS No. 28095 -56 -9) represents a significant asset in pharmaceutical research due to its unique structural features and functional versatility. The ongoing exploration into its derivatives continues to yield novel therapeutic agents with broad applicability across various medical conditions. As computational tools and synthetic methodologies evolve, 2 -amino -3 - (naphtalen-I-yI)-propa noic aci d is poised to remain at forefront o f medicinal chemistry innovation . p>
